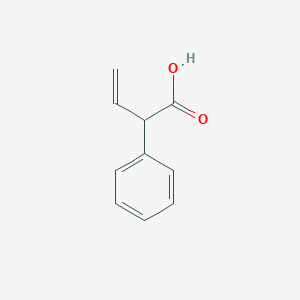
2-Phenylbut-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylbut-3-enoic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of butenoic acid, characterized by the presence of a phenyl group attached to the second carbon of the butenoic acid chain. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylbut-3-enoic acid can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with a suitable reagent to introduce the phenyl group at the desired position. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenylbutadiene. This process requires the use of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is conducted under controlled conditions of temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Phenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 2-phenylbutanoic acid.
Substitution: Formation of halogenated derivatives like 2-phenyl-3-bromo-butenoic acid.
科学研究应用
2-Phenylbut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-Phenylbut-3-enoic acid can be compared with other similar compounds, such as:
Cinnamic acid: Both compounds have a phenyl group, but cinnamic acid has a different position of the double bond.
Phenylacetic acid: This compound lacks the double bond present in this compound.
Crotonic acid: This compound has a similar structure but lacks the phenyl group.
Uniqueness: The presence of both the phenyl group and the double bond in this compound makes it unique, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWQTABLXAFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














